

# Total Synthesis of Daphmacropodine and its Analogues: Application Notes and Protocols

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## Compound of Interest

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This document provides a comprehensive overview of the total synthesis protocols for **Daphmacropodine** analogues, with a primary focus on the extensively studied molecule, daphenylline. Additionally, it details the synthesis of the core structure of daphnimacropodines, providing valuable insights for the synthesis of **Daphmacropodine** itself. The information is presented through detailed application notes, comparative data tables, explicit experimental protocols, and visual diagrams of the synthetic pathways.

## Introduction

The Daphniphyllum alkaloids are a large family of structurally complex natural products that have garnered significant attention from the synthetic chemistry community due to their intricate molecular architectures and promising biological activities, including anticancer, antioxidant, and neurotrophic properties.<sup>[1][2]</sup> **Daphmacropodine** and its analogues, such as daphenylline, are characterized by highly congested, polycyclic frameworks, making them challenging synthetic targets.<sup>[1][3]</sup> This document outlines several key total synthesis strategies developed by leading research groups, providing a practical resource for researchers in natural product synthesis and medicinal chemistry.

## Comparative Analysis of Total Synthesis Strategies

Several research groups have reported the total synthesis of daphenylline, each employing unique strategic disconnections and key transformations. Furthermore, a pivotal synthesis of

the core structure of daphnimacropodines has been achieved, laying the groundwork for the total synthesis of **Daphmacropodine**. A summary of the quantitative data from these syntheses is presented below for comparative analysis.

Target Molecule	Research Group	Total Steps (Longest Linear Sequence)	Overall Yield (%)	Key Strategies	Reference
(±)-Daphenylline	Sarpong (2024)	11	Not explicitly stated	Dearomative Buchner cycloaddition, Thia- Paternò– Büchi [2+2] photocycloaddition, C-C bond cleavage	[4][5]
(-)-Daphenylline	Fukuyama (2016)	19	~1.5	Asymmetric Negishi coupling, Intramolecular Friedel- Crafts reaction, Stereocontrolled Claisen rearrangement, Intramolecular azomethine ylide cycloaddition	[6][7]
(±)-Daphenylline	Li (2013)	22	~0.5	Gold-catalyzed 6-exo-dig cyclization, Intramolecular Michael addition,	[1][8]

				Photoinduced 6π- electrocycliza- tion	
Core Structure of Daphnimacro- podines	Xu (2019)	15	Not explicitly stated	Intramolecula- r carbamate aza-Michael addition, Au- catalyzed alkyne hydration, Aldol condensation	[3][9][10]

## Experimental Protocols

This section provides detailed methodologies for key experiments from the syntheses of daphenylline and the daphnimacropodine core structure.

### Sarpong's Synthesis of ( $\pm$ )-Daphenylline: Buchner Ring Expansion

This key step constructs the seven-membered ring of the daphenylline core.

Protocol: To a solution of the diazoacetamide precursor in 1,2-dichlorobenzene is added Rh<sub>2</sub>(OAc)<sub>4</sub>. The mixture is heated under microwave irradiation. After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the bicyclo[4.1.0]heptane intermediate, which undergoes a subsequent 6π-electrocyclic ring opening to form the seven-membered ring lactam.[11]

### Fukuyama's Synthesis of (-)-Daphenylline: Intramolecular Azomethine Ylide Cycloaddition

This crucial step forges the ABC ring system of daphenylline.

Protocol: A solution of the amino aldehyde precursor in a suitable solvent (e.g., toluene) is heated at reflux. The in situ generated azomethine ylide undergoes a [3+2] cycloaddition to construct the fused pyrrolidine ring system. The product is then isolated and purified by silica gel chromatography.<sup>[7]</sup>

## Li's Synthesis of ( $\pm$ )-Daphenylline: Gold-Catalyzed 6-exo-dig Cyclization/Intramolecular Michael Addition

This cascade reaction efficiently builds the bridged 6,6,5-tricyclic motif.

Protocol: To a solution of the enyne precursor in a suitable solvent (e.g., dichloromethane) is added a gold(I) catalyst (e.g., JohnphosAu(MeCN)SbF<sub>6</sub>). The reaction mixture is stirred at room temperature until completion. The subsequent intramolecular Michael addition is often spontaneous or can be promoted by a mild base. The product is purified by column chromatography.<sup>[2]</sup>

## Xu's Synthesis of the Daphnimacropodine Core: Intramolecular Carbamate Aza-Michael Addition

This step is critical for the formation of a key intermediate in the synthesis of the daphnimacropodine core.

Protocol: To a solution of the carbamate-containing enone in an appropriate solvent (e.g., THF), a base such as sodium hydride (NaH) is added at 0 °C. The reaction is stirred until the starting material is consumed, as monitored by TLC. The reaction is then quenched, and the product is extracted and purified by flash chromatography.<sup>[9][10]</sup>

## Xu's Synthesis of the Daphnimacropodine Core: Au-Catalyzed Alkyne Hydration and Aldol Condensation

This sequence constructs the hydropyrrole moiety of the daphnimacropodine core.

Protocol: The alkyne-containing intermediate is dissolved in a mixture of solvents such as methanol and dichloromethane. A gold(I) catalyst is added, and the reaction is stirred at room temperature to effect the hydration of the alkyne to a ketone. Subsequently, a base like sodium

methoxide is added to promote an intramolecular aldol condensation, leading to the formation of the final core structure. The product is then purified.[9][10]

## Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the key synthetic strategies discussed.



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Caption: Sarpong's Retrosynthetic Approach to (±)-Daphenylline.



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Caption: Fukuyama's Enantioselective Synthesis of (-)-Daphenylline.



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Caption: Li's Total Synthesis of (±)-Daphenylline.



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Caption: Xu's Synthesis of the Daphnimacropodine Core Structure.

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